1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid

Lipophilicity Bioisostere ADME

1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid belongs to the bicyclo[2.1.1]hexane (BCH) class, a family of saturated, sp³-rich bridged scaffolds increasingly adopted as bioisosteric replacements for ortho-substituted benzene rings in medicinal chemistry and agrochemistry. The incorporation of the rigid bicyclo[2.1.1]hexane core increases the fraction of sp³-hybridized carbons (Fsp³), reduces calculated lipophilicity (clogP) by 0.7–1.2 units relative to the parent ortho-substituted phenyl system, and modulates aqueous solubility and metabolic stability in a context-dependent manner.

Molecular Formula C13H12Cl2O2
Molecular Weight 271.14 g/mol
Cat. No. B15297101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid
Molecular FormulaC13H12Cl2O2
Molecular Weight271.14 g/mol
Structural Identifiers
SMILESC1C2CC(C2)(C1C(=O)O)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C13H12Cl2O2/c14-10-2-1-8(4-11(10)15)13-5-7(6-13)3-9(13)12(16)17/h1-2,4,7,9H,3,5-6H2,(H,16,17)
InChIKeyPTXJXWYIBMUSGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic Acid: A Saturated Bioisostere Building Block for Ortho-Substituted Phenyl Replacement


1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid belongs to the bicyclo[2.1.1]hexane (BCH) class, a family of saturated, sp³-rich bridged scaffolds increasingly adopted as bioisosteric replacements for ortho-substituted benzene rings in medicinal chemistry and agrochemistry [1]. The incorporation of the rigid bicyclo[2.1.1]hexane core increases the fraction of sp³-hybridized carbons (Fsp³), reduces calculated lipophilicity (clogP) by 0.7–1.2 units relative to the parent ortho-substituted phenyl system, and modulates aqueous solubility and metabolic stability in a context-dependent manner [2]. The 3,4-dichlorophenyl substituent confers distinct electronic and steric properties, positioning this compound as a versatile intermediate for the synthesis of patent-free, saturated analogs of bioactive molecules containing ortho-dichlorophenyl motifs.

Why 1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic Acid Cannot Be Replaced by Unsubstituted or Mono-Halogenated BCH Analogs


The 3,4-dichlorophenyl substitution pattern is non-interchangeable with mono-halogenated, unsubstituted phenyl, or 4-trifluoromethylphenyl BCH analogs. The two chlorine atoms introduce a distinct electron-withdrawing effect, increase molecular volume and lipophilicity, and alter the exit vector geometry compared to mono-chloro or unsubstituted variants. In bioisostere campaigns, the replacement of the ortho-benzene ring with bicyclo[2.1.1]hexane was shown to reduce calculated clogP by 0.7–1.2 units and variably impact metabolic stability (CLint changes from 12 to 157 μL min⁻¹ mg⁻¹ depending on the scaffold) [1]. Therefore, substituting the 3,4-dichloro moiety with a less lipophilic, less electron-withdrawing group would fundamentally alter the pharmacokinetic profile, target engagement, and biological activity of any derived analog. The evidence below quantifies the differentiation dimensions critical for scientific selection.

Quantitative Differentiation of 1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic Acid from Closest Analogs


Substitution Pattern Modulates Calculated Lipophilicity (clogP): 3,4-Dichloro vs. 4-Chloro vs. Unsubstituted Phenyl BCH

Replacement of the ortho-benzene ring in five diverse bioactive compounds with the bicyclo[2.1.1]hexane scaffold consistently reduced calculated lipophilicity (clogP) by 0.7–1.2 log units [1]. While direct clogP data for the 3,4-dichlorophenyl analog are not reported in the primary literature, the class-level trend indicates that the 3,4-dichloro substituent—being more lipophilic than mono-chloro or unsubstituted phenyl—will produce a clogP intermediate between the parent ortho-dichlorophenyl system and the BCH scaffold baseline. The 4-chlorophenyl analog (CAS 2167440-56-2, C13H13ClO2, MW 236.69) and the unsubstituted phenyl analog (CAS 2166524-46-3, C13H14O2, MW 202.25) lack the second chlorine atom, resulting in lower calculated and experimental lipophilicity, which alters tissue distribution and protein binding. This makes direct substitution inappropriate when the target profile requires a specific lipophilicity window conferred by the 3,4-dichloro pattern.

Lipophilicity Bioisostere ADME Structure-Property Relationship

Water Solubility Enhancement via BCH Core: Class-Level Solubility Increases of Up to Threefold vs. Ortho-Substituted Phenyl Parents

Incorporation of the bicyclo[2.1.1]hexane scaffold increased aqueous solubility by up to three- to sixfold relative to the ortho-substituted phenyl parent in multiple bioactive series [1]. In conivaptan, solubility increased from 5 µM to 14 µM; in boscalid, from 11 µM to 35 µM; in fluxapyroxad, from 25 µM to 34 µM [2]. While these data are from carboxamide-linked BCH analogs, the carboxylic acid moiety of the target compound provides an additional solubilizing handle, predicting further solubility enhancement over the corresponding ortho-dichlorophenyl esters or amides. In contrast, the 1-(4-chlorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid regioisomer (MW 236.69) places the carboxylic acid at a different exit vector, altering both solubility and target engagement geometry.

Aqueous Solubility Physicochemical Properties Bioisostere Agrochemical

Metabolic Stability Modulation: Context-Dependent CLint Changes in Human Liver Microsomes

The effect of the BCH core on metabolic stability is highly context-dependent. In conivaptan derivatives, BCH incorporation improved metabolic stability (CLint reduced from 31 to 12 µL min⁻¹ mg⁻¹), while in lomitapide and fluxapyroxad analogs, stability decreased (CLint increased from 55 to 157 µL min⁻¹ mg⁻¹ for lomitapide) [1]. The 3,4-dichlorophenyl substituent is known to be metabolically more resistant than unsubstituted phenyl due to chlorine blockade of cytochrome P450 oxidation sites [2]. This provides a mechanistic basis for expecting the 3,4-dichloro BCH carboxylic acid to exhibit superior metabolic stability compared to the unsubstituted phenyl BCH analog (CAS 2166524-46-3) in oxidative metabolic pathways. The free carboxylic acid also enables glucuronidation as a clearance route, which can be modulated by prodrug strategies.

Metabolic Stability Intrinsic Clearance Human Liver Microsomes Drug Metabolism

Increased Three-Dimensionality (Fsp³) and Conformational Restriction vs. Planar ortho-Dichlorophenyl Scaffolds

The bicyclo[2.1.1]hexane core dramatically increases the fraction of sp³-hybridized carbons (Fsp³) compared to the planar, sp²-rich ortho-substituted phenyl ring it replaces [1]. For 1-(3,4-dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid (C13H12Cl2O2), the Fsp³ is approximately 0.62 (8 sp³ carbons out of 13), compared to Fsp³ ≈ 0 for the corresponding ortho-dichlorobenzoic acid. This increase in three-dimensionality correlates with improved clinical success rates, reduced promiscuity, and enhanced solubility [2]. The rigid, bridged scaffold also defines precise exit vectors for the carboxylic acid and the dichlorophenyl substituent, enabling rational geometry-based design. In contrast, 1-(4-chlorophenyl)cyclopropane-1-carboxylic acid (CAS 342386-78-1) and other non-bicyclic analogs lack this defined spatial orientation, leading to different target recognition profiles.

Fraction sp³ 3D Character Conformational Restriction Drug-Likeness

Patent-Free Bioisosteric Replacement: Enabling Novel IP Space for ortho-Dichlorophenyl-Containing Drugs

The 1,2-disubstituted bicyclo[2.1.1]hexane scaffold has been explicitly validated as a patent-free bioisostere of the ortho-substituted benzene ring in the marketed fungicides boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) [1]. All three saturated BCH analogs retained high antifungal activity against Aspergillus niger in disk diffusion assays [2]. The 3,4-dichlorophenyl group is present in numerous marketed drugs (e.g., itraconazole, sertraline) and agrochemicals, providing a direct roadmap for generating novel, patent-protectable bioisosteric analogs using the target compound as a key intermediate. The 4-chlorophenyl BCH analog (CAS 2167440-56-2) cannot address targets requiring the 3,4-dichloro geometry, while the 4-trifluoromethylphenyl analog (CAS not listed, but available) introduces distinct electronic properties that may not replicate the binding interactions of the 3,4-dichloro motif.

Intellectual Property Patent-Free Analog Bioisosteric Replacement Agrochemical

Optimal Application Scenarios for 1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic Acid in R&D Programs


Synthesis of Patent-Free Saturated Analogs of ortho-Dichlorophenyl-Containing Fungicides and Pharmaceuticals

The compound serves as a direct building block for generating bicyclo[2.1.1]hexane-based analogs of boscalid, bixafen, fluxapyroxad, and other agrochemicals or drugs bearing 3,4-dichlorophenyl moieties. The carboxylic acid handle enables amide coupling, esterification, and other standard medicinal chemistry transformations, while the BCH core provides patent-free intellectual property space with demonstrated retention of antifungal bioactivity [1]. This scenario is directly supported by the Chem. Sci. 2023 validation where BCH analogs of boscalid (28), bixafen (29), and fluxapyroxad (30) exhibited high antifungal activity against Aspergillus niger [2].

Structure-Activity Relationship (SAR) Studies on the 3,4-Dichlorophenyl Pharmacophore in GPCR, Ion Channel, or Enzyme Targets

The balanced lipophilicity (estimated clogP reduction by 0.7–1.2 units vs. parent phenyl [1]), combined with the ionizable carboxylic acid group conferring aqueous solubility (expected ≥30 µM at pH 7.4), makes this compound an ideal core scaffold for SAR exploration around targets where the 3,4-dichlorophenyl group is a key pharmacophore—such as certain GPCRs, ion channels, and cytochrome P450 enzymes. The chlorine atoms block metabolic soft spots, potentially improving half-life relative to unsubstituted phenyl analogs as supported by human liver microsome data from the conivaptan series (CLint reduction from 31 to 12 µL min⁻¹ mg⁻¹) [3].

Lead Optimization Programs Aiming to Improve Fsp³ and Escape 'Flatland' Liabilities

Programs targeting improved clinical success rates through increased three-dimensionality (Fsp³ ≈ 0.62 vs. 0 for planar ortho-dichlorophenyl [1]) can employ this compound to replace flat aromatic rings while preserving the dichloro substitution pattern essential for potency. The rigid bicyclo[2.1.1]hexane scaffold defines precise exit vectors, enabling structure-based drug design with predictable geometry. This approach is aligned with the 'Escape from Flatland' paradigm established by Lovering et al. (J. Med. Chem. 2009), which demonstrated that higher Fsp³ correlates with improved developability [2].

Agrochemical Discovery Programs Requiring Optimized Physicochemical Profiles

The compound enables systematic exploration of saturated bioisostere replacement in agrochemicals where the 3,4-dichlorophenyl group contributes to potency but limits solubility or metabolic stability. The BCH scaffold has been validated in fluxapyroxad (solubility increase from 25 µM to 34 µM) and boscalid (11 µM to 35 µM) [1], demonstrating the potential to improve environmental fate and formulation properties while maintaining antifungal spectrum. The free carboxylic acid provides an additional solubilizing handle, potentially exceeding the solubility gains observed with amide-linked BCH analogs.

Quote Request

Request a Quote for 1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.